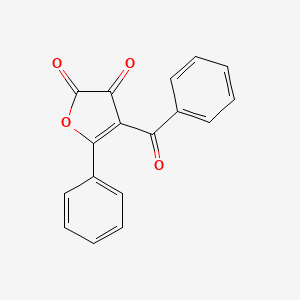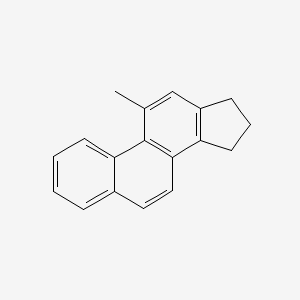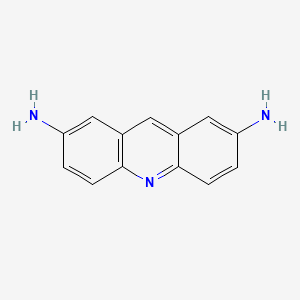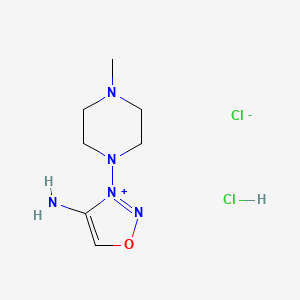
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride is a heterocyclic compound that features a sydnone core with a piperazine substituent Sydnones are mesoionic compounds, meaning they possess both positive and negative charges delocalized across the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride typically involves the cyclization of N-nitroso-N-phenylglycine with acetic anhydride to form the sydnone core. The piperazine moiety can be introduced through a series of reactions involving protected diamines and sulfonium salts. For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sydnone core can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imine group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sydnone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sydnone core can participate in electron delocalization, affecting the compound’s binding affinity and activity. The piperazine moiety may interact with specific receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylsulfonyl-1-piperazinyl)sydnone imine-3-ium
- 3-Thiomorpholino-sydnonimine
- Piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole
Uniqueness
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride is unique due to its combination of a sydnone core and a piperazine substituent. This structure imparts distinct chemical properties and potential applications that are not shared by other similar compounds. The mesoionic nature of the sydnone core and the versatility of the piperazine ring make this compound particularly valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
24796-53-0 |
|---|---|
Formule moléculaire |
C7H15Cl2N5O |
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)oxadiazol-3-ium-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C7H14N5O.2ClH/c1-10-2-4-11(5-3-10)12-7(8)6-13-9-12;;/h6H,2-5,8H2,1H3;2*1H/q+1;;/p-1 |
Clé InChI |
JLSYAJLHUAVLGD-UHFFFAOYSA-M |
SMILES canonique |
CN1CCN(CC1)[N+]2=NOC=C2N.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
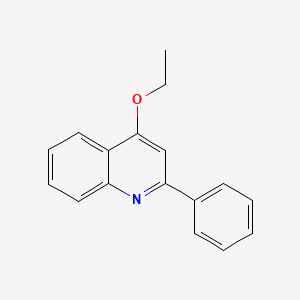
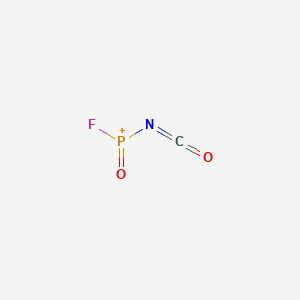
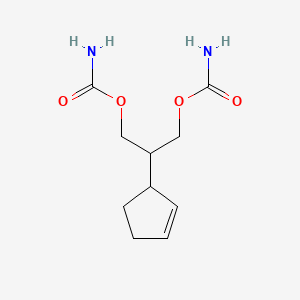
![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)
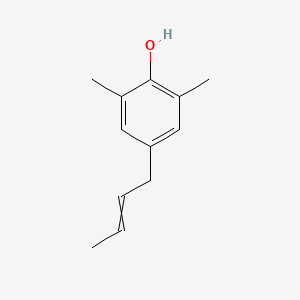
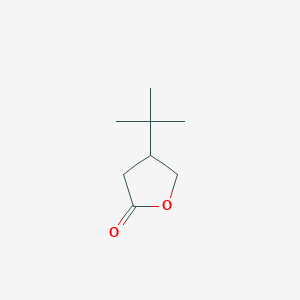
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)

